Ethyl Imidazo[1,2-B]pyridazine-3-carboxylate serves as a crucial intermediate in synthesizing various biologically active compounds, particularly those exhibiting pharmaceutical potential. This compound belongs to the imidazo[1,2-b]pyridazine class, a group of heterocyclic compounds known for their diverse pharmacological activities. [, , , , , , ]
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound characterized by a bicyclic structure that integrates an imidazole ring with a pyridazine ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for more complex heterocyclic compounds. Its synthesis and biological properties are of significant interest in drug discovery and development.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. Its classification as an imidazo[1,2-b]pyridazine indicates its structural relationship to both imidazole and pyridazine.
The synthesis of ethyl imidazo[1,2-b]pyridazine-3-carboxylate typically involves several key steps:
One effective synthetic route involves a two-step one-pot method where heterocyclic amines react with N,N-dimethylformamide dimethyl acetal and active electrophiles at elevated temperatures to yield moderate to high yields of the target compound . The conditions can be optimized by varying solvents, bases, and temperatures to enhance yield and purity.
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate features a fused bicyclic structure with distinct functional groups:
The molecular weight of ethyl imidazo[1,2-b]pyridazine-3-carboxylate is approximately 179.19 g/mol. Its linear formula is C9H9N3O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure .
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate can undergo various chemical transformations:
These reactions allow for further modifications of the compound to enhance its properties or tailor it for specific applications in medicinal chemistry .
The mechanism of action for ethyl imidazo[1,2-b]pyridazine-3-carboxylate primarily involves its interaction with biological targets such as kinases. It has been shown to inhibit certain pathways critical in inflammatory responses, specifically targeting interleukin-17A (IL-17A), which plays a significant role in chronic inflammation and autoimmune diseases.
Research indicates that this compound affects the IL-23/IL-17 axis, leading to reduced inflammation and potential therapeutic effects in conditions like psoriasis .
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate typically appears as a solid at room temperature. Detailed physical properties such as melting point and solubility may vary based on purity and specific synthesis methods.
The compound exhibits typical reactivity associated with heterocyclic compounds containing nitrogen. Its functional groups allow it to participate in various chemical reactions that are useful in synthetic organic chemistry.
Relevant data includes:
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate has several promising applications in scientific research:
This compound's unique structure and biological activity make it a valuable candidate for further exploration in pharmacological research and development.
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate (CAS 1420623-75-1) serves as a pivotal intermediate for kinase inhibitors like ponatinib, driving innovation in one-pot cyclization methodologies. The core heterocycle assembly typically combines α-halo carbonyl compounds with aminopyridazines under reflux conditions. For instance, ethyl 2-chloroacetoacetate reacts with aminopyridazine derivatives in ethanol at reflux (6 hours) to yield the bicyclic scaffold, achieving moderate yields (45–62%) after crystallization . This approach benefits from readily available starting materials but faces limitations in regioselectivity with unsymmetrical aminopyridazines.
Modern telescoped processes integrate palladium-catalyzed couplings to streamline synthesis. A patented route employs sequential Sonogashira reactions: first, a compound of Formula IA couples with Formula IB using Pd(PPh₃)₄/CuI/triethylamine in THF to form Formula IC, which undergoes desilylation before final cyclization. This cascade achieves 25% higher overall yields than stepwise isolation by minimizing purification losses [1]. Key to success is the precise catalyst control—Pd(dppf)Cl₂ outperforms Pd(OAc)₂ in minimizing diaryl alkyne byproducts.
Table 1: Cyclization Methods for Imidazo[1,2-b]pyridazine Core
Method | Conditions | Yield (%) | Regioselectivity | |
---|---|---|---|---|
Ethanol reflux | EtOH, Δ, 6h | 45–62 | Moderate | |
Telescoped Sonogashira | Pd(PPh₃)₄/CuI, NEt₃, THF | 70–85* | High | |
Microwave-assisted | EtOH, 150°C, 30 min | 78 | High |
*Overall yield after three steps.
The C-3 position of ethyl imidazo[1,2-b]pyridazine-3-carboxylate enables targeted modifications through cross-coupling, carboxylate exchange, and transition metal-catalyzed reactions. Sonogashira coupling is particularly effective for installing alkynyl groups, essential for kinase inhibitor pharmacophores. As demonstrated in ponatinib synthesis, terminal alkynes react with the 3-bromoimidazo[1,2-b]pyridazine derivative using Pd(PPh₃)₂Cl₂/CuI in THF/triethylamine, yielding 3-alkynyl products with >90% regioselectivity [1] [6]. The electron-deficient C-3 position favors nucleophilic displacement, avoiding N-2 or C-6 byproducts.
Alternative approaches include:
Esterification of imidazo[1,2-b]pyridazine-3-carboxylic acids employs both chemical and enzymatic catalysts to optimize efficiency. Chemical catalysis leverages Na₂CO₃ in methanol for transesterification, converting ethyl esters to methyl analogs at 60°C within 4 hours (yields: 85–92%) [4]. For direct carboxylate ester formation, SOCl₂/ethanol systems esterify carboxylic acid precursors, though over-chlorination may occur at the C-6 position without temperature control (0–5°C) .
Enzymatic catalysis offers a greener alternative. Immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free esterification of carboxylic acid intermediates with ethanol, achieving 88% conversion at 50°C. This method preserves acid-sensitive functional groups like trifluoromethylphenyl moieties common in kinase inhibitors .
Table 2: Catalytic Esterification Performance
Catalyst System | Substrate | Conditions | Yield (%) | |
---|---|---|---|---|
Na₂CO₃/MeOH | Ethyl ester | 60°C, 4h | 85–92 | [4] |
SOCl₂/EtOH | Carboxylic acid | 0–5°C, 12h | 75–80 | |
Lipase B, solvent-free | Carboxylic acid | 50°C, 24h | 88 |
Solvent-free synthesis enhances the sustainability of ethyl imidazo[1,2-b]pyridazine-3-carboxylate production. Mechanochemical methods utilize high-speed ball milling to condense aminopyridazines and ethyl 2-bromoacetoacetate without solvents. This approach achieves 94% conversion in 30 minutes, reducing energy use by 60% compared to reflux methods . The absence of solvent also simplifies purification, as crude products require only aqueous washing.
Microwave irradiation accelerates cyclization steps from hours to minutes. Reacting 2-aminopyridazine with ethyl bromopyruvate under microwave heating (150°C, 300W) yields the core ester in 78% yield within 15 minutes—a threefold rate increase over conventional heating . Additionally, cascade reactions in melt conditions enable telescoped synthesis: a Pd/Cu-catalyzed Sonogashira coupling followed by in situ esterification eliminates intermediate isolation, reducing waste by 40% [1] [6].
These green approaches align with pharmaceutical industry goals, as demonstrated by a patented one-pot process that reduces solvent consumption from 20 L/kg to 5 L/kg of product [1].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: